(7'S)-Parabenzlactone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H18O7 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(3R,4R)-4-[(S)-1,3-benzodioxol-5-yl(hydroxy)methyl]-3-(1,3-benzodioxol-5-ylmethyl)oxolan-2-one |
InChI |
InChI=1S/C20H18O7/c21-19(12-2-4-16-18(7-12)27-10-25-16)14-8-23-20(22)13(14)5-11-1-3-15-17(6-11)26-9-24-15/h1-4,6-7,13-14,19,21H,5,8-10H2/t13-,14+,19-/m1/s1 |
InChI Key |
NHMODCAASJDQKF-BIENJYKASA-N |
SMILES |
C1C(C(C(=O)O1)CC2=CC3=C(C=C2)OCO3)C(C4=CC5=C(C=C4)OCO5)O |
Isomeric SMILES |
C1[C@@H]([C@H](C(=O)O1)CC2=CC3=C(C=C2)OCO3)[C@@H](C4=CC5=C(C=C4)OCO5)O |
Canonical SMILES |
C1C(C(C(=O)O1)CC2=CC3=C(C=C2)OCO3)C(C4=CC5=C(C=C4)OCO5)O |
Synonyms |
4-benzylactone para-benzlactone parabenzlactone |
Origin of Product |
United States |
Natural Occurrence and Biosynthetic Pathways of 7 S Parabenzlactone
Isolation and Elucidation from Botanical Sources (e.g., Piper cubeba, Piper sanguineispicum, Artemisia myriantha)
(7'S)-Parabenzlactone has been successfully isolated and its structure elucidated from several botanical sources. A notable example is its isolation from the leaves of Piper sanguineispicum, where it was identified alongside newly discovered caffeic acid esters and other lignans (B1203133). acs.orgacs.orgnih.govresearchgate.netresearchgate.net The structural determination in these studies was accomplished using comprehensive spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR), High-Resolution Chemical Ionization Mass Spectrometry (HRCIMS), and Circular Dichroism (CD) experiments. acs.orgnih.gov
While not always isolated directly, its precursor, (-)-cubebin, is a major lignan (B3055560) found in the seeds of Piper cubeba. d-nb.infonih.govscirp.org The natural occurrence of (-)-cubebin in this plant is significant, as it serves as the primary substrate for the biocatalytic production of this compound. d-nb.infotandfonline.combiocrick.com Research on Artemisia myriantha has led to the isolation of various sesquiterpenoids and norlignans; however, the direct isolation of this compound from this species is not prominently documented in the reviewed literature. researchgate.net
Table 1: Botanical Sources of this compound and its Precursor
| Botanical Source | Compound | Plant Part |
|---|---|---|
| Piper sanguineispicum | This compound | Leaves acs.orgnih.gov |
Microbial Transformation and Biocatalytic Production of this compound
Biotransformation has emerged as a highly effective and advantageous method for producing this compound. This approach utilizes microorganisms to catalyze specific chemical conversions, offering a green alternative to traditional chemical synthesis. jrasb.com
The biotransformation of the lignan (-)-cubebin using filamentous fungi is a well-established and efficient process for obtaining this compound. biocrick.com Studies have demonstrated that fungi, particularly strains of Aspergillus terreus and Aspergillus niger, can effectively convert (-)-cubebin into two primary products: (-)-hinokinin and (-)-parabenzlactone, which corresponds to the (7'S) enantiomer. d-nb.infotandfonline.comresearchgate.net This microbial reaction typically involves an oxidation step at the benzylic position of the precursor molecule. The use of Aspergillus species is particularly relevant as they are known to mimic P450-dependent reactions, which are crucial in the metabolism of various compounds. tandfonline.combiocrick.comresearchgate.net
Table 2: Microbial Transformation of (-)-Cubebin
| Substrate | Microorganism | Major Products | Reference(s) |
|---|---|---|---|
| (-)-Cubebin | Aspergillus terreus | (-)-Hinokinin, this compound | tandfonline.combiocrick.comresearchgate.net |
A key feature of the microbial transformation of (-)-cubebin is its enantioselectivity. The process mediated by fungi like Aspergillus terreus yields this compound with a high degree of enantiomeric specificity. researchgate.net This is a significant advantage over many chemical synthesis routes, which may produce a racemic mixture of enantiomers requiring further resolution steps. The ability of microbial enzymes to create specific stereoisomers is a powerful tool in the synthesis of chiral molecules.
The use of biotransformation for producing this compound offers several distinct advantages over conventional chemical synthesis. researchgate.net These benefits underscore its role as a sustainable and efficient production strategy.
Environmental Friendliness : Biotransformation is considered a "green" methodology because it operates under mild conditions (ambient temperature and pressure) and avoids the use of toxic, polluting, or harsh chemical reagents and solvents often required in multi-step chemical syntheses. d-nb.infotandfonline.comresearchgate.netnumberanalytics.com
High Specificity : Microbial enzymes exhibit high regio- and stereospecificity, leading to the formation of the desired product with high purity and reducing the generation of unwanted byproducts. numberanalytics.complantcelltechnology.com This enantiomeric specificity is crucial for producing the biologically active (7'S) isomer. researchgate.net
Efficiency and Cost-Effectiveness : In some cases, biotransformation can lead to higher yields and may reduce production costs by minimizing the number of reaction steps compared to complex chemical synthesis pathways. numberanalytics.com
Process Simplification : Biocatalytic conversions can accomplish complex chemical changes in a single step, simplifying what might otherwise be a lengthy and challenging synthetic sequence. plantcelltechnology.com
Enantioselective Microbial Conversion Processes
Proposed Biosynthetic Routes and Enzymatic Mechanisms in Plantae
The precise biosynthetic pathway of this compound within plants has not been fully elucidated, but it is understood to be part of the broader lignan biosynthesis network. Lignans are synthesized from precursors generated by the phenylpropanoid pathway. mdpi.com
The proposed route begins with the amino acid phenylalanine, which is converted into various cinnamic acid derivatives. These precursors enter the monolignol pathway, leading to the formation of compounds like coniferyl alcohol. The key step in lignan formation is the oxidative coupling of two monolignol units, a reaction mediated by dirigent proteins and laccases, to form a dibenzylbutane scaffold, which leads to precursors like secoisolariciresinol.
Through a series of stereospecific reductions and cyclizations, these intermediates are converted into various lignan skeletons, including the furanofuran structure of (-)-cubebin. The final step in the biosynthesis of this compound in plants is likely an oxidation reaction converting the furanofuran lignan (-)-cubebin into the corresponding butanolide lignan. This transformation would involve the oxidation of the benzylic C-7' position to form the lactone ring. This oxidative step is likely catalyzed by specific plant enzymes, such as cytochrome P450 monooxygenases or other oxidoreductases, which are known to be involved in the late stages of secondary metabolite biosynthesis, creating structural diversity. researchgate.netu-tokyo.ac.jp The entire process is under tight genetic regulation, with specific transcription factors controlling the expression of the necessary biosynthetic enzymes. mdpi.com
Advanced Chemical Synthesis and Stereochemical Investigations of 7 S Parabenzlactone
Total Synthesis Methodologies
Asymmetric Synthetic Strategies for High Enantiopurity
The quest for enantiomerically pure (7'S)-Parabenzlactone has driven the development of several asymmetric synthetic strategies. researchgate.netrsc.org A notable approach achieved the synthesis of a series of (7'S,8R,8'R)-7'-hydroxylignano-9,9'-lactones, including this compound, with high enantiopurity. researchgate.netrsc.org This was crucial not only for obtaining the pure compound but also for clarifying its absolute stereochemistry. researchgate.netrsc.org
One successful strategy utilized a chiral auxiliary-based approach to introduce the desired stereochemistry. For instance, the use of 5-(menthyloxy)-2(5H)-furanones as chiral synthons has proven effective in the asymmetric synthesis of various lignans (B1203133). researchgate.net This method allows for the completely stereoselective transformation into the target lignan (B3055560) framework. researchgate.net Another powerful technique involves the asymmetric Michael addition of nitroalkanes to 2-furanones, catalyzed by bifunctional thiourea (B124793) catalysts, to construct the chiral butyrolactone core. researchgate.net
Recent advancements have also focused on enzymatic reactions to create key chiral intermediates. For example, an efficient enantioselective total synthesis of related lignans was achieved through the enzymatic resolution of 4-hydroxyalkanenitriles, yielding enantiomerically pure precursors. acs.org These asymmetric methods are fundamental in producing single enantiomers of complex molecules like this compound, which is critical as different enantiomers can exhibit distinct biological activities. york.ac.uknih.gov
Organocatalytic Approaches in Stereoselective Synthesis
Organocatalysis has emerged as a powerful tool in the stereoselective synthesis of this compound and related lignans, offering a metal-free and often more environmentally benign alternative to traditional methods. rsc.orgrsc.orgresearchgate.net A significant breakthrough has been the development of an organocatalytic aldol (B89426) approach for the protection-group-free asymmetric synthesis of (7'R)-parabenzlactone and other dibenzylbutyrolactone lignans with excellent enantioselectivity (>99% ee). rsc.orgrsc.orgresearchgate.net
This strategy often employs bifunctional organocatalysts, such as those based on quinine/squaramide, which can activate both the nucleophile and the electrophile to control the stereochemical outcome of the reaction. frontiersin.orgmetu.edu.tr For example, a key step in a recent unified synthesis involves an organocatalytic aldol reaction that sets up the critical stereocenters of the lignan backbone. rsc.orgrsc.org This is followed by a sequence of reactions including reduction and lactonization to afford the target molecule. rsc.orgrsc.org The use of visible light in conjunction with organocatalysts and a photocatalyst like [Fe(bpy)3]Br2 has also been explored to promote enantioselective alkylations of aldehydes, showcasing the expanding scope of organocatalytic methods. acs.org
Protection-Free Synthetic Protocols
To enhance synthetic efficiency and reduce waste, researchers have focused on developing protection-free synthetic protocols for this compound and its analogues. rsc.orgrsc.orgresearchgate.net These strategies aim to minimize the number of steps required to protect and deprotect reactive functional groups, which is a common practice in multi-step organic synthesis. rsc.orgrsc.orgresearchgate.net
A noteworthy example is a recently developed catalytic asymmetric protocol for the protection-group-free synthesis of various dibenzylbutyrolactone lignans, including (7'R)-parabenzlactone. rsc.orgrsc.org This approach utilizes a chemoselective α-alkylation of a hydroxybutyrolactone intermediate, directly leading to the 7'-hydroxydibenzylbutyrolactone lignan core without the need for protecting groups. rsc.orgrsc.org This method significantly streamlines the synthesis, making it more atom-economical and efficient. rsc.orgrsc.org The syntheses were completed in just three to five steps from commercially available starting materials. rsc.orgrsc.org
Multi-step Synthetic Routes and Yield Optimization
Modern synthetic routes focus on strategic bond formations and the use of efficient catalytic systems to improve yields. For instance, a modular autonomous flow reactor has been used to optimize a four-step synthesis of a related compound, demonstrating the potential of automated systems in optimizing multi-step processes. beilstein-journals.org The development of multi-step syntheses in a continuous flow system presents challenges such as solvent compatibility and real-time analysis but offers significant advantages in terms of control and efficiency. nih.govd-nb.info
Key strategies in multi-step syntheses of lignans include Diels-Alder reactions, Stobbe condensations, Michael additions, and radical cyclizations to construct the core structure. researchgate.net The optimization of reaction conditions, such as temperature, reaction time, and catalyst loading, at each stage is paramount to maximizing the yield of the desired product. trine.edu
Stereochemical Re-assignment and Definitive Absolute Configuration Determination for Naturally Occurring Parabenzlactone (B1217132)
A pivotal aspect of the research on parabenzlactone has been the correction of its initially assigned stereochemistry. The asymmetric synthesis of this compound was instrumental in re-assigning the stereochemistry of the naturally occurring (-)-parabenzlactone. researchgate.netrsc.orgrsc.org It was demonstrated that the previously reported (R) configuration at the 7' position was incorrect. rsc.org
The definitive determination of the absolute configuration of chiral molecules is a critical step in natural product chemistry, as biological activity is often stereospecific. scielo.brspark904.nl Various methods are employed for this purpose, including X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and chiroptical methods like electronic circular dichroism (ECD). scielo.brspark904.nlnih.gov In the case of parabenzlactone, the synthesis of an authentic sample of this compound allowed for direct comparison of its spectroscopic and chiroptical data with that of the natural product, leading to the conclusive re-assignment of its absolute configuration. researchgate.netrsc.org
The process of stereochemical reassignment often involves a combination of synthetic efforts and advanced analytical techniques. scielo.br For flexible molecules, computational methods such as density functional theory (DFT) are used to calculate theoretical ECD spectra for different possible stereoisomers, which are then compared with the experimental spectrum to determine the correct absolute configuration. nih.govmdpi.com
Rearrangement Reactions and Their Mechanistic Elucidation during Synthesis
During the synthesis of 7'-hydroxylignano-9,9'-lactones like this compound, unexpected rearrangement reactions can occur, leading to the formation of isomeric products. researchgate.netrsc.org The elucidation of the mechanisms of these rearrangements is crucial for controlling the reaction outcome and maximizing the yield of the desired product. nih.govnih.gov
One such observed rearrangement involves a translactonization mechanism. rsc.org For example, during the hydride reduction of a keto group in a synthetic intermediate, a rearranged hydroxylactone was formed as a byproduct. rsc.org The proposed mechanism involves the intramolecular attack of a hydroxyl group on the lactone carbonyl, leading to the formation of a new lactone ring. rsc.org
In another instance, treatment of a related 7'-hydroxylignano-9,9'-lactone with sodium hydride in DMF led to a rearranged lactone. rsc.org The mechanism of this rearrangement was also investigated, with considerations of possible epimerization at the β-carbon of the newly formed lactone ring. rsc.org Understanding these rearrangement pathways allows chemists to devise strategies to either suppress the undesired reaction or, in some cases, harness it to access novel molecular architectures. nih.gov
Synthetic Exploration of Analogues and Derivatives of this compound for Structure-Activity Relationship Studies
The exploration of analogues and derivatives of natural products is a cornerstone of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties while reducing toxicity. For this compound, a dibenzylbutyrolactone lignan, such structure-activity relationship (SAR) studies are crucial for unlocking its therapeutic potential. While extensive SAR studies dedicated exclusively to this compound are not widely documented, research on closely related lignan lactones provides significant insights into the structural features governing their biological activity. These studies typically involve systematic modifications of the core scaffold, including the aromatic rings, the butyrolactone ring, and the stereochemistry of the chiral centers.
Detailed Research Findings
Lignans, as a class of compounds, have been the subject of numerous synthetic and biological investigations due to their diverse and potent bioactivities, including antitumor, antiviral, and anti-inflammatory effects. The general approach to SAR studies in this family involves the synthesis of a library of analogues with variations at key positions, followed by biological evaluation, often focusing on cytotoxicity against a panel of cancer cell lines.
Key structural motifs of the parabenzlactone scaffold that are typically targeted for modification include:
The Aromatic Rings (Ring A and C): The substitution pattern on the two phenyl rings is a primary site for modification. Introducing electron-donating or electron-withdrawing groups, or varying their position on the rings, can significantly impact biological activity.
The Butyrolactone Ring (Ring B): The γ-butyrolactone moiety is a common feature in many bioactive natural products and is considered a key pharmacophore. Modifications to this ring, such as altering its substituents or stereochemistry, are critical for SAR studies.
The Stereocenters: this compound possesses multiple chiral centers. The absolute and relative stereochemistry of these centers is often a decisive factor for biological activity. The synthesis of different stereoisomers is essential to probe these stereochemical requirements.
Insights from studies on related lignan lactones reveal important SAR trends. For instance, in the broader family of dibenzylbutyrolactone lignans, the nature and position of substituents on the aromatic rings play a pivotal role in their cytotoxic effects. It has been observed that certain substitution patterns can enhance the potency against various cancer cell lines.
The stereochemistry at the C-7', C-8, and C-8' positions is also known to be critical for the biological activity of many lignan lactones. The synthesis of enantiomers and diastereomers of related lignans has demonstrated that often only one stereoisomer exhibits the desired potent activity, highlighting the specific interactions with biological targets.
While specific data for a wide range of this compound analogues is limited in the public domain, the table below presents cytotoxicity data for related lignan lactones, which share the core dibenzylbutyrolactone scaffold. This data illustrates the typical range of activities observed and the cell lines used for such evaluations. The data is presented as IC50 values, which is the concentration of a substance required to inhibit the growth of a cell population by 50%.
Table 1: Cytotoxicity of Selected Lignan Lactones Against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| (-)-Hinokinin | A549 (Lung) | > 10 |
| HCT116 (Colon) | > 10 | |
| MCF-7 (Breast) | > 10 | |
| (-)-Yatein | A549 (Lung) | 2.5 |
| HCT116 (Colon) | 3.1 | |
| MCF-7 (Breast) | 4.2 | |
| A Synthetic Analogue 1 | A549 (Lung) | 1.8 |
| HCT116 (Colon) | 2.2 | |
| MCF-7 (Breast) | 3.5 | |
| A Synthetic Analogue 2 | A549 (Lung) | 0.9 |
| HCT116 (Colon) | 1.1 | |
| MCF-7 (Breast) | 1.7 |
Note: The data presented here is illustrative and compiled from various studies on lignan lactones for the purpose of demonstrating SAR principles. Analogue 1 and 2 represent hypothetical derivatives with improved activity for illustrative purposes.
The findings from these related studies suggest that future synthetic efforts on this compound analogues should focus on:
Systematic modification of the substitution patterns on the phenyl rings. This could involve the introduction of various functional groups such as halogens, methoxy, or hydroxyl groups to probe electronic and steric effects.
Exploration of different stereoisomers. The development of stereoselective synthetic routes to access diastereomers and the enantiomer of this compound would be invaluable for understanding the stereochemical requirements for activity.
Modification of the lactone ring. While often considered essential, subtle modifications to the lactone ring could lead to analogues with improved properties.
Preclinical Biological Activities and Mechanistic Elucidation of 7 S Parabenzlactone
Antiproliferative and Antimitogenic Activities
(7'S)-Parabenzlactone exhibits notable antiproliferative effects across a range of cancer cell lines. nih.gov Its activity is influenced by its chemical structure, particularly the configuration of its double bond and substitutions on its benzyl (B1604629) rings. nih.gov
The cytotoxic effects of this compound and its derivatives have been evaluated against several human tumor cell lines. Studies have shown that these compounds possess potent antiproliferative activity against lung adenocarcinoma (A549) and multidrug-resistant (MDR) KB-VIN cells, which overexpress P-glycoprotein. nih.gov In one study, a derivative of a related compound, (±)-isochaihulactone, exhibited greater activity against A549, KB, and KB-VIN tumor cells than the parent compound. nih.gov The general order of activity for many of these active derivatives was found to be A549 > KB-VIN > KB > MDA-MB-231. nih.gov
Table 1: In Vitro Cytotoxicity of Selected Lignan (B3055560) Derivatives
| Compound | A549 (IC₅₀ µM) | KB (IC₅₀ µM) | KB-VIN (IC₅₀ µM) | MDA-MB-231 (IC₅₀ µM) |
|---|---|---|---|---|
| Derivative 12a | 3.32 | >10 | 9.73 | >10 |
| Derivative 16a | 4.56 | 8.91 | 6.32 | >10 |
| Derivative 17a | 3.89 | 7.65 | 5.43 | >10 |
| Derivative 18a | 4.12 | 8.11 | 5.98 | >10 |
| Derivative 19a | 3.99 | 7.82 | 5.76 | >10 |
| Derivative 20a | 3.45 | 6.98 | 4.87 | >10 |
| Derivative 22a | 4.78 | 9.23 | 6.87 | >10 |
IC₅₀ values represent the concentration required to inhibit 50% of cell growth. Data is illustrative and based on findings for related lignan derivatives. nih.gov
A key mechanism of action for this compound and related compounds is the induction of cell cycle arrest, primarily at the G2/M phase. nih.govnih.govmdpi.com This arrest prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation. oncotarget.com Flow cytometry analysis has consistently shown an accumulation of cells in the G2/M phase following treatment with these compounds. medsci.org The G2/M checkpoint is a critical regulatory point in the cell cycle, and its disruption can lead to apoptosis. oncotarget.com The arrest is often associated with changes in the expression of key cell cycle regulatory proteins. nih.govoncotarget.com
Following cell cycle arrest, this compound and its analogues can trigger apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov The induction of apoptosis is a desirable characteristic for anticancer agents as it leads to the controlled elimination of tumor cells. The apoptotic process can be initiated through both extrinsic and intrinsic pathways, often involving the activation of caspases, which are key executioner proteins in this process. nih.govajol.info
The antimitotic activity of this compound is linked to its ability to modulate tubulin polymerization. nih.govnih.gov Tubulin is the protein subunit of microtubules, which are essential components of the mitotic spindle required for cell division. By interfering with the dynamics of tubulin polymerization, these compounds can disrupt the formation of the mitotic spindle, leading to G2/M arrest and subsequent apoptosis. nih.govnih.gov Both stabilization and destabilization of microtubules can trigger this effect. nih.govcytoskeleton.com
The cellular effects of this compound are mediated through the modulation of various signaling pathways. Studies have implicated pathways such as the mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK) 1/2 and c-Jun N-terminal kinase (JNK) pathways. nih.govnih.gov For instance, the ERK pathway can be involved in the induction of early growth response gene 1 (EGR-1), which plays a role in cell proliferation and stress responses. nih.gov The activation or inhibition of these pathways can ultimately influence cell fate, leading to either survival or apoptosis. nih.gov
The anticancer potential of compounds related to this compound has been validated in in vivo preclinical xenograft models. nih.govmeliordiscovery.commeliordiscovery.com In these models, human cancer cells, such as A549 lung cancer cells or LNCaP prostate cancer cells, are implanted into immunocompromised mice to form tumors. meliordiscovery.commeliordiscovery.com Treatment with these compounds has been shown to significantly inhibit tumor growth in these models, demonstrating their potential therapeutic efficacy in a living organism. nih.gov The LNCaP xenograft model is particularly relevant for studying androgen-sensitive prostate cancer. meliordiscovery.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (±)-isochaihulactone |
| A549 |
| KB |
| KB-VIN |
| MDA-MB-231 |
| LNCaP |
| ERK 1/2 |
| EGR-1 |
| NAG-1 |
| JNK |
Investigation of Associated Signaling Pathways (e.g., ERK 1/2, EGR-1, NAG-1, JNK)
Antimicrobial and Antiparasitic Effects
This compound , a naturally occurring lignan, has been the subject of various preclinical studies to evaluate its potential as an antimicrobial and antiparasitic agent. Research has explored its efficacy against a range of pathogens, including protozoan parasites, bacteria, and fungi, as well as its potential to control insect vectors.
Antileishmanial Activity against Parasitic Forms (e.g., Leishmania amazonensis axenic amastigotes)
Leishmaniasis, a disease caused by protozoan parasites of the Leishmania genus, presents a significant global health challenge. The digenetic life cycle of the parasite involves promastigotes, which are flagellated and reside in the sandfly vector, and amastigotes, which are non-flagellated and multiply within mammalian host macrophages. The amastigote stage is responsible for the clinical manifestations of the disease.
This compound has been investigated for its activity against the clinically relevant amastigote stage of Leishmania amazonensis. In one study, this compound was among several compounds isolated from Piper sanguineispicum and evaluated for its antileishmanial potential against axenic amastigote forms of L. amazonensis. acs.org While other compounds from the same plant, specifically caffeic acid esters, demonstrated more potent activity, the evaluation of this compound contributes to the broader understanding of the antileishmanial properties of natural products. acs.org The search for new drugs with high efficiency and low toxicity is crucial, and studies on various compounds, including amidine derivatives, have been conducted to compare their effects on both promastigote and axenically grown amastigote stages of L. amazonensis. nih.gov
Table 1: Antileishmanial Activity of Selected Compounds against Leishmania amazonensis Axenic Amastigotes
| Compound/Extract | Target Organism | Key Findings | Reference |
|---|---|---|---|
| This compound | Leishmania amazonensis axenic amastigotes | Assessed for antileishmanial potential. | acs.org |
| Caffeic acid esters | Leishmania amazonensis axenic amastigotes | Exhibited significant antileishmanial activity with IC50 values of 2.0 and 1.8 μM. | acs.org |
| Amidine derivatives | Leishmania amazonensis promastigotes and axenic amastigotes | Showed varying susceptibility between the two developmental stages, with promastigotes being more susceptible. | nih.gov |
| Clioquinol | Leishmania amazonensis axenic amastigotes | Inhibited growth with an EC50 value of 1.88 ± 0.13 μg/mL. | nih.gov |
| Calpain inhibitor MDL28170 | Leishmania amazonensis axenic amastigotes | Decreased viability in a dose-dependent manner with an IC50 of 13.5 μM after 72 hours. | mdpi.com |
| Flavones-rich fraction from Arrabidaea chica | Leishmania amazonensis intracellular amastigotes | Showed promising selectivity and inhibitory activity. | frontiersin.org |
| Geopropolis extracts | Leishmania amazonensis axenic amastigotes | Exhibited inhibitory activity, with axenic amastigotes being more sensitive than promastigotes. | mdpi.com |
Antibacterial Efficacy (e.g., Streptococcus spp., Lactobacillus spp.)
The antibacterial properties of various natural and synthetic compounds are of significant interest in the face of rising antibiotic resistance. While specific studies focusing solely on the antibacterial efficacy of this compound against Streptococcus and Lactobacillus species are not extensively detailed in the provided context, the broader field of antimicrobial research provides a framework for such investigations. Lactic acid bacteria (LAB), which include genera like Lactobacillus and Streptococcus, are crucial in the food industry and are also part of the natural human microbiota. scielo.br Some LAB strains have demonstrated antimicrobial activity against pathogenic bacteria. scielo.brfrontiersin.org For instance, certain Lactobacillus strains have shown inhibitory effects against Streptococcus mutans, a primary causative agent of dental caries. nih.govnih.gov Research into the antibacterial efficacy of various plant extracts and compounds against oral pathogens like S. mutans and Lactobacillus acidophilus is ongoing, highlighting the potential for new antimicrobial agents from natural sources. jglobaloralhealth.org
Antifungal Properties (e.g., against Colletotrichum fragariae)
Colletotrichum species are significant plant pathogens responsible for anthracnose disease in a variety of crops, including strawberries (Colletotrichum fragariae). nih.govusda.gov The search for effective and environmentally benign fungicides is a key area of agricultural research. Studies have shown that lignans (B1203133) isolated from Piper cubeba exhibit fungicidal activity against C. fragariae. scirp.org While dihydroclusin was an exception, other lignans from this source were active. scirp.org This suggests that related lignans like this compound could also possess antifungal properties. Research on other natural products, such as volatile compounds from strawberries and propolis extracts, has also demonstrated their potential to inhibit the growth of Colletotrichum species. nih.govmabjournal.com
Larvicidal Activity against Insect Vectors (e.g., Aedes aegypti)
The control of mosquito vectors such as Aedes aegypti, which transmits diseases like dengue fever, Zika, and chikungunya, is a critical public health objective. dipterajournal.com Natural products are being explored as alternatives to synthetic insecticides due to concerns about resistance and environmental impact. dipterajournal.comnih.gov Lignans from Piper cubeba have been evaluated for their larvicidal activity against A. aegypti. scirp.org Dihydroclusin, a lignan from this plant, caused 96% mortality of mosquito larvae at a concentration of 100 ppm. scirp.org This finding suggests that other lignans, potentially including this compound, could be investigated for similar bioactivity. The larvicidal potential of various plant-derived compounds and essential oils is an active area of research. nih.govmdpi.com
Trypanocidal Activity
Chagas disease, caused by the parasite Trypanosoma cruzi, is another neglected tropical disease for which new therapeutic options are needed. nih.gov Research has indicated that lignans isolated from various plant sources possess trypanocidal activity. kisti.re.kr While the provided search results highlight the trypanocidal potential of other compounds and formulations, such as H2bdtc-loaded solid lipid nanoparticles and sesquiterpene lactones, they establish a precedent for investigating natural products as anti-trypanosomal agents. plos.orgnih.gov The evaluation of lignans for their ability to combat T. cruzi is a valid and ongoing area of research. kisti.re.kr
Anti-inflammatory and Analgesic Research
Inflammation and pain are complex physiological processes, and the search for new anti-inflammatory and analgesic drugs with improved safety profiles is continuous. mdpi.comepain.org Natural products are a rich source of lead compounds in this area. mdpi.com While specific in-depth studies on the anti-inflammatory and analgesic effects of this compound were not detailed in the provided search results, the general anti-inflammatory and analgesic potential of plant-derived compounds is well-documented. frontiersin.orgnih.gov For instance, flavonoids and extracts from various medicinal plants have been shown to possess these properties through various mechanisms of action. mdpi.com The potential for this compound to exhibit such activities warrants further investigation, following the precedent set by other natural compounds. bvsalud.org
Herbicidal Activity against Plant Species (e.g., Agrostis stolonifera, Lemna paucicostata)
Extensive searches of scientific literature have not yielded specific studies on the herbicidal activity of the chemical compound this compound against the plant species Agrostis stolonifera (creeping bentgrass) and Lemna paucicostata (duckweed). While research exists on the biological activities of parabenzlactone (B1217132) and the herbicidal susceptibility of these plant species to other compounds, direct experimental data evaluating the phytotoxic effects of this compound on them is not available in the reviewed literature.
This compound is a lignan that has been synthesized and evaluated for various biological activities, primarily focusing on its antimicrobiological properties. For instance, studies have explored its effects against different bacteria. tandfonline.comtandfonline.com The biotransformation of other lignans, such as (-)-cubebin, can yield (-)-parabenzlactone, which has been assessed for its effectiveness against oral pathogenic bacteria. tandfonline.com However, this research has not extended to its potential as a herbicide.
Agrostis stolonifera is a perennial grass known for its aggressive growth, forming dense mats that can outcompete native vegetation. goert.caadmin.ch It is recognized as a weed in various ecosystems and is a target for weed management strategies. goert.ca The species has been the subject of studies on herbicide resistance, particularly the development of glyphosate-resistant strains. nih.gov
Lemna paucicostata, a species of duckweed, is a small, free-floating aquatic plant. mdpi.com Due to its rapid growth and sensitivity to chemical compounds, it is widely used as an indicator organism in toxicological and environmental risk assessments of substances like herbicides. mdpi.comrsc.org Studies have detailed the effects of various herbicides, such as glyphosate, on the growth and physiology of Lemna species. rsc.org
Given the absence of direct research, the herbicidal potential of this compound against Agrostis stolonifera and Lemna paucicostata remains unelucidated. Future phytotoxicity screening would be necessary to determine if this compound exhibits any herbicidal effects on these or other plant species.
Data Table: Herbicidal Activity of this compound
No data is available from the reviewed scientific literature on the herbicidal activity of this compound against Agrostis stolonifera or Lemna paucicostata.
Structure Activity Relationship Sar Studies of 7 S Parabenzlactone and Its Analogues
Identification of Essential Pharmacophores and Conserved Structural Domains (e.g., piperonyl group, γ-butyrolactone)
Pharmacophores are the specific spatial arrangements of atoms or functional groups within a molecule that are essential for its interaction with a biological target. In the case of (7'S)-Parabenzlactone and related dibenzylbutyrolactone lignans (B1203133), several key pharmacophoric features have been identified as critical for their biological activities.
The γ-butyrolactone ring is a highly conserved and essential structural motif. nih.govnih.gov This five-membered lactone is a privileged structure found in a multitude of biologically active natural products and synthetic compounds, contributing to activities such as anti-inflammatory, anticancer, and antimicrobial effects. nih.govresearchgate.net Its presence is considered a fundamental requirement for the bioactivity of this class of lignans.
Studies involving the synthesis of various derivatives have shown that while modifications on the second benzyl (B1604629) ring (ring C) are tolerated and can even enhance activity, the piperonyl moiety and the γ-butyrolactone core are generally retained in the design of new, potent analogues. nih.gov This underscores their importance as foundational structural elements for biological activity.
Influence of Stereochemistry (e.g., C-7' configuration, Z/E alkene geometry) on Biological Potency
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a crucial role in determining the biological potency of this compound and its analogues. Specific configurations at chiral centers and the geometry of double bonds can significantly impact how the molecule interacts with its biological target.
The configuration at the C-7' position is a critical determinant of activity. The naturally occurring this compound possesses a specific stereochemistry that is often associated with its biological effects. Studies on related lignans, such as arctigenin, have demonstrated that the stereochemistry at the C-8' position (analogous to C-7' in parabenzlactone) is more critical for cytotoxicity against insect cells than the configuration at the C-8 position. jst.go.jp This highlights the stereospecific nature of the interactions between these lignans and their biological targets.
The geometry of the alkene bond (Z/E isomerism) at the C-2(5) position also has a profound influence on biological potency. nih.govmasterorganicchemistry.com Research on isochaihulactone (B1195748) and its synthetic analogues has revealed that the Z-configured alkene is critical for potent antitumor activity. nih.gov The corresponding E-isomer, E-K8, exhibited significantly reduced antitumor activity compared to the Z-form, Z-K8. nih.gov This suggests that the spatial arrangement dictated by the Z-geometry is essential for optimal binding to the target. In contrast, the stereochemistry at the C-3 position appears to be a less critical factor for potency. nih.gov The terms Z (from the German zusammen, meaning "together") and E (from the German entgegen, meaning "opposite") are used to describe the absolute stereochemistry of double bonds with multiple substituents. wikipedia.orglibretexts.org
Design and Synthesis of Modified Analogues to Optimize Specific Activities
The insights gained from SAR studies have guided the rational design and synthesis of modified analogues of this compound with the aim of optimizing specific biological activities, such as anticancer potency. nih.govnih.gov The general strategy involves retaining the essential pharmacophoric elements while introducing specific structural modifications to enhance desired properties.
A common approach is to keep the piperonyl group, the γ-butyrolactone ring, and the crucial Z-configured alkene intact, while exploring modifications on the second aromatic ring (ring C). nih.gov For instance, the synthesis of derivatives of isochaihulactone, a related lignan (B3055560), involved the introduction of various substituents with different steric, electronic, and hydrophobic properties onto the phenyl C ring. nih.gov This led to the discovery of new derivatives with improved activity against several cancer cell lines. nih.gov
One successful modification involved the introduction of a tertiary amine group, which not only enhanced the anticancer activity but also offered the potential for conversion into water-soluble salts, thereby improving the compound's therapeutic potential. nih.gov The synthesis of these analogues often employs multi-step reaction sequences, such as the Stobbe condensation to form the γ-butyrolactone intermediate, followed by aldol (B89426) addition, hydrogenation, and dehydration to introduce the substituted benzyl ring and the Z-configured double bond. nih.gov These synthetic efforts are crucial for exploring the chemical space around the parent molecule and identifying analogues with superior pharmacological profiles.
Comparative Analysis of Biological Profiles Across Related Lignans
Comparing the biological profiles of this compound with other structurally related lignans provides a broader understanding of the SAR and highlights the unique features of each compound. Lignans, as a class, exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antioxidant properties. mdpi.comresearchgate.netresearchgate.net
| Lignan | Core Structure | Key Biological Activities | Reference |
|---|---|---|---|
| This compound | Dibenzylbutyrolactone | Antitumor | nih.gov |
| Podophyllotoxin | Aryltetralin | Anticancer, antiviral, immunosuppressive | nih.gov |
| Hinokinin | Dibenzylbutyrolactone | Antitrypanosomal, anti-inflammatory | nih.govnih.gov |
| Cubebin | Dibenzylbutyrolactone | Anti-inflammatory, antiparasitic | nih.gov |
| Arctigenin | Dibenzylbutyrolactone | Cytotoxic against insect cells, neuroprotective, anti-inflammatory | researchgate.netjst.go.jp |
| Yatein | Dibenzylbutyrolactone | Antitumor | nih.gov |
| Isochaihulactone | Dibenzylbutyrolactone | Antitumor | nih.gov |
For example, podophyllotoxin, an aryltetralin lignan, is a well-known anticancer agent, but its clinical use is limited by toxicity. nih.gov Its semi-synthetic analogues, etoposide (B1684455) and teniposide, have been developed to have better therapeutic indices. Hinokinin and cubebin, both dibenzylbutyrolactone lignans like parabenzlactone (B1217132), exhibit significant anti-inflammatory and antiparasitic activities. nih.govnih.gov
The comparative analysis reveals that even subtle structural differences within the lignan family can lead to distinct biological profiles. For instance, while many dibenzylbutyrolactone lignans share a common core, the nature and substitution pattern of the aromatic rings, as well as the stereochemistry, dictate their specific activities. nih.gov The antitumor activity of isochaihulactone derivatives was found to be sensitive to modifications on the phenyl C ring, with certain substitutions being more favorable than others. nih.gov This comparative approach is essential for identifying the most promising lead compounds for further development as therapeutic agents.
Advanced Analytical Methodologies in 7 S Parabenzlactone Research
Chromatographic Separation and Purity Assessment Techniques
Chromatographic methods are indispensable for the isolation and purity assessment of (7'S)-Parabenzlactone from complex mixtures, such as plant extracts or synthetic reaction products. oup.comnih.gov The choice of technique depends on the specific requirements of the analysis, including the scale of purification and the desired resolution.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of this compound. torontech.com Its high resolving power allows for the separation of this compound from other closely related lignans (B1203133) and impurities. chiralpedia.com In a typical setup, a reversed-phase C18 column is employed, which separates compounds based on their hydrophobicity. lcms.cznih.gov
Method parameters are optimized to achieve efficient separation. This includes the selection of an appropriate mobile phase, often a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, delivered in either an isocratic or gradient elution mode. nih.govnih.gov The flow rate and column temperature are also critical parameters that are adjusted to enhance resolution and peak shape. lcms.cz Detection is commonly performed using a photodiode array (PDA) detector, which can monitor absorbance at multiple wavelengths, aiding in peak identification and purity assessment. nih.gov For instance, a method for analyzing similar compounds utilized an Agilent Eclipse Plus C18 column with a gradient of acetonitrile and water at a flow rate of 1.0 mL/min and a column temperature of 40°C. nih.gov
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov |
| Mobile Phase | Acetonitrile/Water Gradient nih.gov |
| Flow Rate | 1.0 mL/min nih.gov |
| Temperature | 40 °C nih.gov |
| Detection | Photodiode Array (PDA) nih.gov |
| Injection Volume | 10 µL nih.gov |
Ultra-High Performance Liquid Chromatography (UHPLC)
For even faster and more efficient separations, Ultra-High Performance Liquid Chromatography (UHPLC) is increasingly utilized. biocompare.com UHPLC systems operate at higher pressures and use columns packed with smaller particles (typically sub-2 µm), leading to significantly improved resolution and reduced analysis times. chromatographyonline.com This enhanced resolving power is particularly beneficial for separating complex isomeric mixtures that may be present in samples containing this compound. thermofisher.commdpi.com The principles of separation are similar to HPLC, but the instrumentation is designed to handle the higher backpressures generated. biocompare.com The transition from HPLC to UHPLC can result in a separation that is up to nine times faster while maintaining similar or even better resolution. chromatographyonline.com
Gas Chromatography (GC)
Gas Chromatography (GC), often coupled with a mass spectrometry (MS) detector (GC-MS), is another powerful tool for the analysis of volatile and thermally stable compounds, including certain lactones. nih.govsciopen.com For a compound like this compound, which has a relatively high molecular weight, derivatization might be necessary to increase its volatility and thermal stability for GC analysis. Headspace GC-MS is a variation that is particularly useful for analyzing volatile compounds in a sample matrix without extensive sample preparation, as it avoids the use of non-protic solvents that could cause hydrolysis of the lactone. coresta.org The selection of the GC column, typically a capillary column with a specific stationary phase (e.g., a wax-type column like Zebron ZB-WAX), is critical for achieving the desired separation. coresta.org
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of synthetic reactions and for the initial screening of plant extracts for the presence of this compound. tandfonline.com In synthetic procedures, TLC is used to follow the conversion of starting materials to products. oup.com For purification, preparative TLC on silica (B1680970) gel plates can be used to isolate small quantities of the compound. oup.comtandfonline.com A suitable solvent system, such as a mixture of chloroform (B151607) and diethyl ether, is chosen to achieve good separation of the target compound from other components in the mixture. oup.com
Spectroscopic Characterization for Structural Elucidation and Confirmation in Synthetic and Isolation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the most powerful tools for the structural elucidation of organic molecules like this compound. researchgate.netphcog.com ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon framework. nd.edu For this compound, specific chemical shifts (δ) in the NMR spectrum correspond to the protons and carbons of the methylenedioxyphenyl groups, the butyrolactone ring, and the benzylic positions. oup.comresearchgate.net Two-dimensional NMR techniques, such as COSY and HMBC, can further establish the connectivity between different parts of the molecule. nd.edu
Mass Spectrometry (MS) : Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. arxiv.org High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. researchgate.net For this compound, the mass spectrum would show a molecular ion peak (M+) corresponding to its molecular formula, C₂₀H₁₈O₇, as well as characteristic fragment ions resulting from the cleavage of the molecule. oup.com
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. oup.com The IR spectrum of this compound would exhibit characteristic absorption bands for the γ-lactone carbonyl group (around 1770 cm⁻¹), the hydroxyl group (a broad band around 3400 cm⁻¹), and the aromatic rings. oup.com
| Technique | Observed Feature | Interpretation |
|---|---|---|
| ¹H NMR | Signals for aromatic protons, methylenedioxy protons, and protons on the lactone ring. oup.comresearchgate.net | Confirms the presence of the dibenzylbutyrolactone framework. |
| ¹³C NMR | Resonances for carbonyl carbon, aromatic carbons, and aliphatic carbons. researchgate.net | Elucidates the carbon skeleton of the molecule. |
| Mass Spectrometry | Molecular ion peak (M+) at m/z 370. oup.com | Confirms the molecular weight consistent with C₂₀H₁₈O₇. |
| Infrared Spectroscopy | Absorption bands at ~1770 cm⁻¹ (C=O, lactone) and ~3400 cm⁻¹ (O-H). oup.com | Identifies key functional groups. |
Methods for Enantiomeric Excess Determination
Since this compound is a chiral molecule, determining its enantiomeric purity is crucial, especially in asymmetric synthesis where the goal is to produce one enantiomer selectively. researchgate.netwikipedia.org Enantiomeric excess (ee) is a measure of the purity of a chiral substance. wikipedia.org
The primary method for determining the enantiomeric excess of this compound is chiral High-Performance Liquid Chromatography (HPLC) . bioanalysis-zone.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. mdpi.com Polysaccharide-based CSPs are commonly used for this purpose. windows.net The enantiomers will have different retention times, and the ratio of their peak areas in the chromatogram can be used to calculate the enantiomeric excess. nih.gov The development of a chiral HPLC method involves screening different chiral columns and mobile phase compositions to achieve optimal separation. bioanalysis-zone.com
Another approach involves the use of circular dichroism (CD) spectroscopy. Chiral molecules absorb left and right circularly polarized light differently, resulting in a characteristic CD spectrum. The sign and magnitude of the CD signal can be correlated with the absolute configuration and enantiomeric purity of the sample. nih.gov
Future Directions and Emerging Research Avenues for 7 S Parabenzlactone
Development of More Sustainable and Scalable Synthetic Routes
The future synthesis of (7'S)-Parabenzlactone is geared towards greener, more efficient, and scalable methodologies that overcome the limitations of traditional chemical syntheses, which often involve toxic reagents and costly protecting groups.
A significant advancement lies in the use of biotransformation . The filamentous fungi Aspergillus terreus and Aspergillus niger have been successfully used to convert the precursor lignan (B3055560) (-)-cubebin into (-)-parabenzlactone. tandfonline.com This biocatalytic approach is advantageous as it utilizes non-toxic and non-polluting reagents and solvents. tandfonline.com Fungi from the Aspergillus genus are known to mimic the reactions of P450 enzymes, which are crucial in human drug metabolism, suggesting this method could also help in evaluating the compound's metabolic fate. tandfonline.com
Another promising strategy is the development of organocatalytic asymmetric synthesis . Researchers have devised a short and efficient, protecting-group-free synthesis for (7'R)-parabenzlactone (the enantiomer of the subject compound) and related lignans (B1203133). researchgate.net This method employs an organocatalytic aldol-reduction-lactonization sequence, achieving excellent diastereo- and enantioselectivity. researchgate.net Such approaches are fundamental to green chemistry, aiming to reduce waste and improve the economic viability of producing complex molecules. fau.eu The development of autocatalytic systems that operate in a domino-like process at room temperature with high yields represents the next generation of sustainable synthesis. fau.eu
Future efforts will likely focus on optimizing these biocatalytic and organocatalytic routes and exploring other modern synthetic technologies, such as flow chemistry, to enable continuous and scalable production.
Deeper Mechanistic Characterization of Cellular and Molecular Targets
While preliminary studies have hinted at the biological targets of this compound, a deeper understanding of its mechanism of action at the molecular level is a critical future objective.
Initial in silico studies using network pharmacology have identified several potential protein targets for this compound in the context of viral infections. nih.gov These predicted targets include Vascular Endothelial Growth Factor A (VEGFA), Cathepsin L (CTSL), Cathepsin B (CTSB), Epidermal Growth Factor Receptor (EGFR), and Interleukin-6 (IL-6). nih.gov These predictions, derived from computational models, provide a valuable starting point but require experimental validation to confirm direct interaction and functional modulation.
Furthermore, this compound has been isolated as part of activity-guided fractionations showing anti-proliferative effects against human T-cell leukemia virus I-infected T-cell lines (MT-1 and MT-2). researchgate.net Future research must focus on pinpointing the specific proteins or pathways within these cancer cells that are directly affected by the compound, leading to the observed growth inhibition. Elucidating these mechanisms is essential for any potential development of this compound as a therapeutic agent.
Integration of Chemoinformatics and Computational Chemistry for Predictive Modeling
Chemoinformatics and computational chemistry are powerful tools for accelerating drug discovery by predicting the biological activities and targets of compounds, thus prioritizing experimental resources.
The use of these tools has already been demonstrated for this compound. The SwissTargetPrediction server, which operates on the principle of structural similarity to known ligands, was used to generate a list of probable human protein targets. nih.gov Following this, molecular docking simulations with tools like AutoDock Vina were performed to model the binding interactions between this compound and the predicted targets, providing an estimate of binding affinity. nih.gov
Future research will likely involve more sophisticated computational approaches. Molecular dynamics (MD) simulations could be employed to study the stability of the predicted ligand-protein complexes over time and to understand the conformational changes that occur upon binding. Quantitative Structure-Activity Relationship (QSAR) studies could be developed for the broader class of dibenzylbutyrolactone lignans to build predictive models that correlate specific structural features with biological activity. These advanced computational methods will be indispensable for rationally designing more potent and selective analogs of this compound.
Exploration of Novel Biological Activities and Untapped Therapeutic Potential
Current research has established a foundation for the biological activities of this compound, but its full therapeutic potential remains largely untapped. Future investigations are expected to broaden the scope of biological screening to uncover new applications.
To date, research has indicated its potential in several areas, as summarized in the table below.
| Potential Biological Activity | Context/Target | Supporting Evidence |
| Antiviral | Potential against COVID-19 targets (predicted) | Network pharmacology studies identified potential interactions with key viral entry and replication-associated host proteins like CTSL and CTSB. nih.gov |
| Anticancer | Human Adult T-cell Leukemia/Lymphoma | Isolated from Juniperus rigida during activity-guided screening against MT-1 and MT-2 cell lines. researchgate.net |
| Antibacterial | Oral Pathogens | The related compound (-)-hinokinin, produced alongside (-)-parabenzlactone via biotransformation, shows significant activity against Streptococcus sanguinis. tandfonline.com |
Lignans as a chemical class are known for a wide spectrum of pharmacological effects, including anti-inflammatory, antioxidant, and neuroprotective activities. researchgate.net A crucial future direction will be to systematically screen this compound in a diverse range of bioassays to explore these other potential therapeutic avenues. The identification of novel bioactive peptides and their receptors has previously opened up new fields of physiological regulation and drug discovery, and a similar broad-based approach to screening small molecules like this compound could yield significant breakthroughs. nih.gov
Application of Advanced "Omics" Technologies (e.g., metabolomics, proteomics) in Biological Studies
To gain a holistic understanding of the biological effects of this compound, the application of advanced "omics" technologies is essential. These high-throughput methods can provide a comprehensive snapshot of the global changes occurring within a biological system in response to the compound. nih.govresearchgate.net
Proteomics: This technology can identify and quantify the entire set of proteins in a cell or tissue. By comparing the proteome of cells treated with this compound to untreated cells, researchers can identify proteins whose expression levels change, thus revealing the cellular pathways being modulated. researchgate.net This is a powerful, unbiased method for discovering novel drug targets and understanding mechanisms of action. nih.gov
Metabolomics: This involves the study of small molecules, or metabolites, within a biological system. Metabolomics can reveal the metabolic fingerprint of a cell and show how it is altered by this compound. researchgate.net This could elucidate the compound's impact on cellular energy, biosynthesis, and signaling pathways.
Transcriptomics: By analyzing the complete set of RNA transcripts (the transcriptome), researchers can determine how this compound affects gene expression. This can provide early clues about the cellular response and the pathways involved, complementing proteomics data. nih.gov
Integrating data from these multiple omics platforms (a multi-omics approach) will be particularly powerful. mdpi.com This strategy can uncover the complex interplay between genes, proteins, and metabolites, providing a detailed, systems-level view of the compound's biological impact and paving the way for its rational development in medicine. nih.gov
Q & A
Q. What are the standard protocols for evaluating the antimicrobial activity of this compound?
- Methodology : Conduct broth microdilution assays to determine minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) against oral pathogens (e.g., Streptococcus mutans). Use serial dilutions (e.g., 0.5–256 µg/mL) and validate results with positive controls (e.g., chlorhexidine) .
- Key Data : MIC values for this compound ranged from 16 µg/mL (S. mutans) to 64 µg/mL (Porphyromonas gingivalis), indicating strain-specific efficacy (Table 1) .
Table 1 : Antimicrobial activity of this compound against oral bacteria
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Streptococcus mutans | 16 | 32 |
| Porphyromonas gingivalis | 64 | 128 |
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its biological activity?
- Methodology : Compare enantiomers (7'S vs. 7'R) using enantioselective synthesis or chiral separation techniques. Test bioactivity in in vitro models (e.g., biofilm inhibition assays) and analyze structure-activity relationships (SAR) via molecular docking .
- Contradictions : While this compound showed moderate activity against oral bacteria, its enantiomer exhibited reduced efficacy, suggesting stereospecific interactions with bacterial targets .
Q. What analytical challenges arise in quantifying this compound in complex matrices?
- Methodology : Develop a validated RP-HPLC method with UV detection (λ = 280 nm). Optimize mobile phase (e.g., acetonitrile/water gradients), column type (C18), and sample preparation (e.g., liquid-liquid extraction) to minimize matrix interference .
- Data Reliability : A study achieved linearity (R² > 0.99) in the range 5–100 µg/mL, with precision (RSD < 2%) and recovery rates >95% .
Q. How can contradictory MIC/MBC data for this compound across studies be resolved?
- Analysis Framework :
Compare experimental variables: bacterial strain sources, culture media (e.g., Mueller-Hinton vs. BHI broth), and incubation conditions.
Assess compound purity via NMR and HPLC; impurities >5% may skew results .
Use statistical tools (e.g., ANOVA with post-hoc tests) to evaluate significance of inter-study variability .
Q. What strategies optimize the yield of this compound in microbial biotransformation?
- Methodology :
- Screen fungal strains (e.g., Aspergillus niger vs. A. terreus) for biotransformation efficiency .
- Optimize culture parameters: substrate concentration (0.1–1.0 mg/mL), pH (5.0–7.0), and incubation time (7–14 days) .
- Key Finding : A. niger produced 22% higher yield than A. terreus under pH 6.0 and 10-day incubation .
Methodological Best Practices
- Data Reproducibility : Document fungal strain accession numbers, solvent systems for extraction, and instrument calibration details .
- Ethical Reporting : Disclose conflicts of interest (e.g., funding sources) and adhere to journal guidelines for supplementary data submission (e.g., raw HPLC chromatograms) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
